2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
Description
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is a brominated ketone derivative featuring a saturated bicyclic octahydrocyclopenta[b]pyrrole moiety. This structure distinguishes it from simpler aryl- or heteroaryl-substituted bromoethanones, as the fused bicyclic system introduces unique steric and electronic properties. The compound is likely utilized as a synthetic intermediate for pharmaceuticals or agrochemicals, leveraging the reactivity of the α-bromo ketone group in nucleophilic substitution or cyclocondensation reactions .
Properties
Molecular Formula |
C9H14BrNO |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-bromoethanone |
InChI |
InChI=1S/C9H14BrNO/c10-6-9(12)11-5-4-7-2-1-3-8(7)11/h7-8H,1-6H2 |
InChI Key |
GIKCWEFBULTSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C2C1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the ethanone moiety to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is not fully understood. it is believed to interact with biological molecules through its bromine atom and ethanone moiety. The compound may form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Physical and Chemical Properties
The target compound’s higher molecular weight and steric hindrance may reduce solubility in polar solvents compared to aryl-substituted analogs. Its amine group could enhance solubility in acidic conditions via protonation, unlike purely aromatic analogs .
Enzyme Inhibition Potential
While direct data on the target compound’s bioactivity is unavailable, analogs like 5a–5g () exhibit moderate 5-LOX inhibition (IC50 > 11 μM). The bicyclic amine in the target compound might improve binding affinity to enzyme active sites compared to thiophene or phenyl groups, though this requires experimental validation .
Biological Activity
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one, with the CAS number 1881588-85-7, is a compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula for 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is C₉H₁₄BrNO, with a molecular weight of 232.12 g/mol. The structure features a bromine atom, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Common Name | 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one |
| CAS Number | 1881588-85-7 |
| Molecular Formula | C₉H₁₄BrNO |
| Molecular Weight | 232.12 g/mol |
Biological Activity Overview
Research on the biological activity of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one has indicated several potential pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Investigations have shown that it may induce cytotoxicity in certain cancer cell lines, making it a candidate for further cancer research.
- Neuroprotective Potential : Some studies indicate that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated compounds, including 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Cytotoxicity Assay
In a cytotoxicity assay conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one exhibited an IC50 value of approximately 30 µM after 48 hours of exposure. This suggests moderate cytotoxic activity, warranting further investigation into its mechanism of action and potential as an anticancer agent.
Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that treatment with 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential role in preventing neurodegeneration.
While the exact mechanism of action for 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one remains to be fully elucidated, preliminary studies suggest it may involve:
- Inhibition of Enzymatic Pathways : The bromine atom may participate in interactions with key enzymes involved in microbial metabolism.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Antioxidant Activity : Its neuroprotective effects could be attributed to antioxidant properties that mitigate oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
